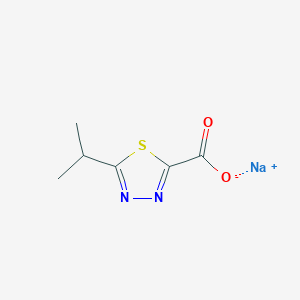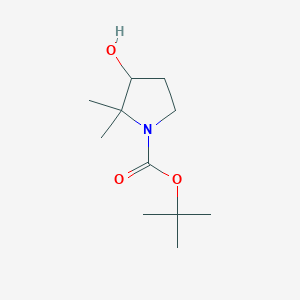
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid
Übersicht
Beschreibung
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid, also known as Fmoc-Cl-Phe-OH, is a chemical compound that is widely used in scientific research. It is a derivative of amino acid phenylalanine and is commonly used in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Polyhydroxyalkanoates and Biodegradable Polymers
Polyhydroxyalkanoates (PHAs) serve as significant carbon and energy storage compounds in prokaryotic organisms, useful during surplus carbon periods. These polymers, comprising around 150 different hydroxyalkanoate monomers, are adaptable for various applications, from food packaging to biomedical uses. Despite extensive research and the versatility of PHAs, their market presence remains limited, primarily due to high substrate and processing costs, including the extraction of intracellularly accumulated polymer. Innovations in process and metabolic engineering aim at the production of chiral (R)-hydroxycarboxylic acids (RHAs) from PHAs or through engineered bacteria to bypass polymer accumulation. Strategies for efficient polymer recovery without conventional downstream separation processes are also being explored to enhance the economic feasibility of PHA applications (Yáñez et al., 2020).
Recycling Chemicals and Fuels from Biodegradable Plastics
The transformation of biodegradable plastics like Poly-3-hydroxybutyrate (PHB) into valuable chemicals and fuels is a vital strategy for mitigating "white pollution." PHB, with its simple C4 structural unit, can be converted into a variety of products, including crotonic acid, (R)-β-hydroxybutyric acid, propylene, liquid fuels, n-biobutanol, methyl crotonate, (R)-3-hydroxybutyrate methyl ester, and β-aminobutyric acid through processes like pyrolysis, hydrolysis, depolymerization, deoxygenation, hydrogenolysis, thermolysis, methanolysis, and ammonolysis. This tailored valorization of PHB not only holds the potential to expand market opportunities but also offers significant environmental and energy benefits, thus presenting a promising avenue for sustainable production and utilization of biodegradable polymers (Kang et al., 2022).
Eigenschaften
IUPAC Name |
(2R)-2-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGXZWIGRRRZMG-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C4=CC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123853 | |
| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid | |
CAS RN |
1280787-14-5 | |
| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)
![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)
![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)
![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408270.png)

![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)






